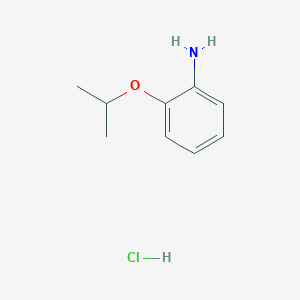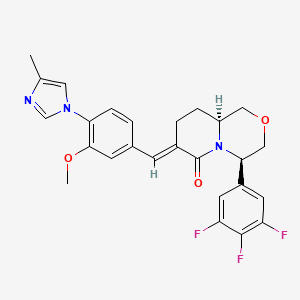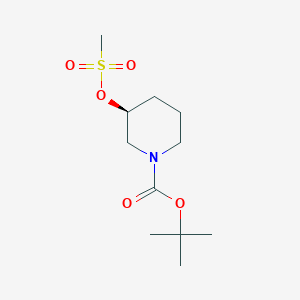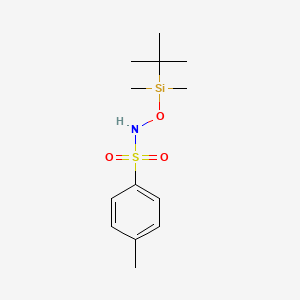
O-(叔丁基二甲基硅基)-N-甲苯磺酰羟胺
描述
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a chemical compound that features both a tert-butyldimethylsilyl group and a tosyl group attached to a hydroxylamine moiety. This compound is of interest due to its unique structural properties and its utility in various chemical reactions, particularly in organic synthesis and protection strategies.
科学研究应用
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxylamines, allowing for selective reactions and subsequent deprotection.
Biological Studies: The compound can be used in the synthesis of biologically active molecules, where the protecting groups help in the selective modification of functional groups.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates, where the protecting groups facilitate the construction of complex molecules.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials, where its unique reactivity is advantageous.
作用机制
Target of Action
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, also known as N-(Tert-butyldimethylsilyloxy)-4-methylbenzenesulfonamide, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo reactions with this reagent. It is particularly used to induce the cleavage during solid-supported synthesis of hydroxamic acids .
Mode of Action
The compound interacts with its targets through chemical reactions. It is used to induce the cleavage in the synthesis of hydroxamic acids . The exact mode of action can vary depending on the specific reaction conditions and the nature of the target molecule.
Biochemical Pathways
The compound is involved in the synthesis of hydroxamic acids . Hydroxamic acids are organic compounds that are often used in medicinal chemistry and materials science. The synthesis of these compounds involves several steps, and O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine plays a crucial role in one of these steps .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored under appropriate conditions .
Result of Action
The primary result of the action of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is the formation of hydroxamic acids . These compounds have a wide range of applications, including use as chelating agents and as building blocks in the synthesis of more complex organic molecules.
Action Environment
The action of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is influenced by several environmental factors. For instance, the compound is sensitive to moisture, and its reactivity can be affected by the presence of water . Additionally, the reaction conditions, such as temperature and solvent, can also influence the compound’s action and the outcome of the reaction .
生化分析
Biochemical Properties
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine plays a significant role in biochemical reactions, particularly in the protection of hydroxylamine groups during synthesis. It interacts with various enzymes and proteins, facilitating the oximation of acid- and base-sensitive compounds . The compound’s interaction with enzymes such as hydroxylamine oxidase is crucial for its function in biochemical pathways. These interactions are typically characterized by the formation of stable complexes that protect the hydroxylamine group from unwanted reactions.
Cellular Effects
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can impact gene expression by altering the activity of transcription factors and other regulatory proteins. These effects are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity. For instance, it can inhibit the activity of hydroxylamine oxidase by forming a stable complex with the enzyme . This interaction prevents the enzyme from catalyzing its usual reactions, thereby modulating the biochemical pathways in which it is involved. Additionally, O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in biomedical applications.
Metabolic Pathways
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, it can affect the levels of various metabolites, including amino acids and nucleotides, by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is localized in specific subcellular compartments, where it exerts its biochemical effects The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine typically involves the reaction of hydroxylamine derivatives with tert-butyldimethylsilyl chloride and tosyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the silylation and tosylation processes. The reaction conditions often include anhydrous solvents like dimethylformamide or acetonitrile and are conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Reagents such as tetra-n-butylammonium fluoride or acidic conditions (e.g., acetic acid) are used to remove the silyl protecting group.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the tosyl group has been replaced by the nucleophile.
Deprotection Reactions: The major product is the free hydroxylamine, which can further participate in various chemical transformations.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl Chloride: Used for silylation of alcohols and amines.
tert-Butyldiphenylsilyl Chloride: Another silylating agent with increased stability towards acidic conditions.
Trimethylsilyl Chloride: A less sterically hindered silylating agent.
Uniqueness
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is unique due to the combination of both a silyl and a tosyl group, providing dual functionality. This allows for selective protection and subsequent deprotection, making it a versatile reagent in organic synthesis. The presence of the tosyl group also enhances its reactivity in substitution reactions compared to other silyl-protected compounds.
属性
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSCRBSSWZLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647865 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028432-04-3 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1028432-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


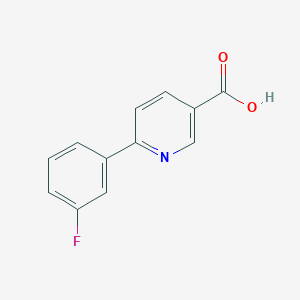
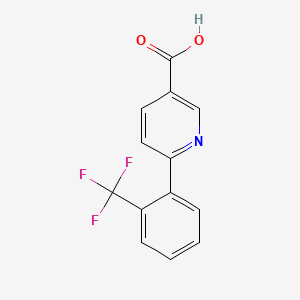
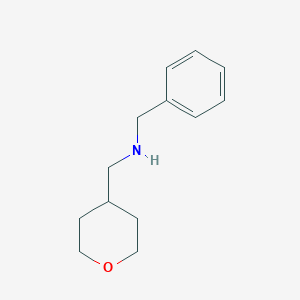


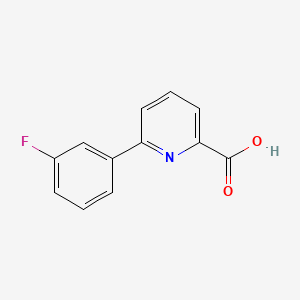
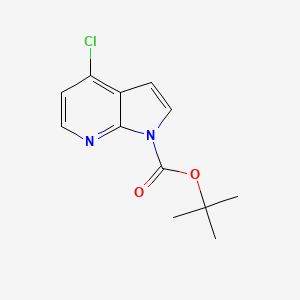
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
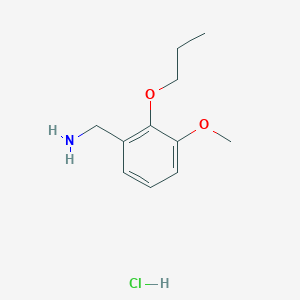
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
